molecular formula C20H17NO6 B2694946 2-(4-Nitrophenoxy)ethyl 2-(naphthalen-1-yloxy)acetate CAS No. 397281-25-3

2-(4-Nitrophenoxy)ethyl 2-(naphthalen-1-yloxy)acetate

Cat. No.: B2694946
CAS No.: 397281-25-3
M. Wt: 367.357
InChI Key: RHPTXEAEZNYGML-UHFFFAOYSA-N
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Description

2-(4-Nitrophenoxy)ethyl 2-(Naphthalen-1-yloxy)acetate is a synthetic ester conjugate of naphthalene, designed for advanced chemical and pharmaceutical research. This compound is of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. The naphthalene scaffold is a versatile platform in drug design, known for its ability to improve a compound's chemical and metabolic stability while maintaining pharmacological activity . Naphthalene derivatives have demonstrated a range of biological activities, including serving as potent aromatase inhibitors, which is a crucial target in the treatment of estrogen receptor-positive (ER+) breast cancer . The structural motif of (naphthalen-1-yloxy)acetate has been successfully incorporated into bioactive molecules, such as naphthalen-1-yloxyacetamide-tethered acrylamide conjugates, which have shown promising antiproliferative activity against MCF-7 breast cancer cells. These compounds can induce cell cycle arrest and promote apoptosis, suggesting a potential mechanism of action for related esters . Furthermore, the 4-nitrophenoxy moiety in the structure may be exploited in prodrug strategies or as a cleavable linker in chemical synthesis and bioconjugation. Researchers can utilize this chemical for exploring new therapeutic candidates, studying enzyme inhibition, and investigating structure-activity relationships. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(4-nitrophenoxy)ethyl 2-naphthalen-1-yloxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c22-20(14-27-19-7-3-5-15-4-1-2-6-18(15)19)26-13-12-25-17-10-8-16(9-11-17)21(23)24/h1-11H,12-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPTXEAEZNYGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)OCCOC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenoxy)ethyl 2-(naphthalen-1-yloxy)acetate typically involves the reaction of 2-(4-nitrophenoxy)ethanol with 2-(naphthalen-1-yloxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenoxy)ethyl 2-(naphthalen-1-yloxy)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Nitrophenoxy)ethyl 2-(naphthalen-1-yloxy)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenoxy)ethyl 2-(naphthalen-1-yloxy)acetate involves its interaction with specific molecular targets. The nitrophenoxy and naphthyloxy groups can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound is compared to analogs from the provided evidence (Table 1).

Key Observations:
  • Aromatic Substituents: The 4-nitrophenoxy group in the target compound introduces strong electron-withdrawing effects, which may enhance oxidative stability compared to non-nitro analogs like those in and . Naphthalen-1-yl vs. Naphthalen-2-yl: The position of the naphthalene substituent affects steric interactions and π-stacking efficiency. Naphthalen-1-yl derivatives (target compound, 2d) may exhibit tighter molecular packing than naphthalen-2-yl analogs ().
  • Functional Groups: The triazole ring in compound 2d () introduces hydrogen-bonding capability and polarity, contrasting with the target compound’s ether linkages.

Physicochemical and Electronic Properties

  • Solubility: The nitro group in the target compound likely reduces solubility in polar solvents compared to hydroxyl-containing analogs like 2d (). Naphthalene vs. Phenyl: Naphthalene-containing compounds (target, ) exhibit lower solubility in ethanol than purely phenyl-substituted esters due to increased hydrophobicity.

Structural Characterization Techniques

  • Crystallography : SHELX programs () are widely used for small-molecule refinement, including compounds with nitro groups. The target compound’s crystal structure may require high-resolution data due to the nitro group’s electron density.
  • Spectroscopy : Analogs in were characterized via ¹H/¹³C NMR in CDCl₃, a method applicable to the target compound.

Biological Activity

2-(4-Nitrophenoxy)ethyl 2-(naphthalen-1-yloxy)acetate is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a nitrophenoxy group and a naphthyloxy moiety. These functional groups contribute to its chemical reactivity and potential interactions with biological systems.

  • Chemical Formula: C17H17NO5
  • Molecular Weight: 313.33 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets, including:

  • Enzymes : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptors : It can interact with receptors involved in signal transduction, potentially affecting cellular responses.

The nitrophenoxy group is known for its ability to participate in nucleophilic aromatic substitution reactions, while the naphthyloxy group may enhance lipophilicity, facilitating membrane penetration and receptor binding.

Anti-inflammatory Effects

Studies on related compounds suggest potential anti-inflammatory properties. The presence of the nitrophenyl group is often associated with modulation of inflammatory pathways, which may be relevant for therapeutic applications in inflammatory diseases.

Cytotoxicity and Cancer Research

Preliminary investigations into the cytotoxic effects of similar compounds on cancer cell lines indicate that they may induce apoptosis or inhibit cell proliferation. For example, research has documented the effects of related naphthalene derivatives on cancer cells, suggesting that this compound could also exhibit cytotoxic properties against specific tumor types.

Study on Enzymatic Activity

A study profiling various chemicals, including those similar to this compound, across numerous enzymatic assays revealed that compounds with nitro groups often demonstrate significant interactions with cytochrome P450 enzymes and other drug-metabolizing enzymes . This finding suggests that the compound may influence drug metabolism and efficacy.

Toxicological Assessment

In a broader toxicological profiling effort involving over 900 chemicals, it was noted that compounds similar to this compound exhibited varied levels of toxicity depending on their chemical structure and functional groups . Such assessments are crucial for understanding the safety and potential therapeutic window of new chemical entities.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotes
Ethyl 2-(4-nitrophenoxy)acetateAntimicrobialEffective against Gram-positive bacteria
2-(4-Nitrophenoxy)ethanolAnti-inflammatoryModulates cytokine production
2-(naphthalen-1-yloxy)acetic acidCytotoxicInduces apoptosis in cancer cell lines

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